8-bromo-4,6-dichloroquinazoline

EGFR Inhibitor Kinase Assay Western Blot

For medicinal chemistry projects demanding orthogonal synthetic handles, 8-bromo-4,6-dichloroquinazoline delivers a uniquely differentiated reactivity profile. Unlike the generic 4,6-dichloro or 8-bromo mono‑substituted analogs, this trihalogenated scaffold features a bromine at C8 that is kinetically reserved for late-stage cross‑coupling after C4/C6 amination. This positional specificity directly supports focused EGFR‑TKI library synthesis and PI3K inhibitor SAR exploration.

Molecular Formula C8H3BrCl2N2
Molecular Weight 277.93
CAS No. 100948-94-5
Cat. No. B2700420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-4,6-dichloroquinazoline
CAS100948-94-5
Molecular FormulaC8H3BrCl2N2
Molecular Weight277.93
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Cl
InChIInChI=1S/C8H3BrCl2N2/c9-6-2-4(10)1-5-7(6)12-3-13-8(5)11/h1-3H
InChIKeyPVXZUNALQFSFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding the Procurement Profile of 8-Bromo-4,6-dichloroquinazoline (CAS 100948-94-5)


8-Bromo-4,6-dichloroquinazoline (CAS: 100948-94-5) is a trihalogenated quinazoline building block featuring chlorine atoms at the 4- and 6-positions and a bromine atom at the 8-position of the bicyclic heteroaromatic core. This substitution pattern establishes the compound as a versatile intermediate for medicinal chemistry, particularly for the generation of kinase inhibitor libraries and bioactive molecule diversification . The quinazoline scaffold is a recognized privileged structure in drug discovery, serving as the core pharmacophore for numerous FDA-approved tyrosine kinase inhibitors targeting EGFR, HER2, and VEGFR families [1]. With a molecular weight of 277.93 Da and a calculated logP of approximately 3.37, this halogenated intermediate offers favorable physicochemical properties for downstream synthetic transformations, including sequential cross-coupling reactions enabled by differential halogen reactivity .

The Critical Procurement Risk in Halogenated Quinazoline Building Blocks


Generic substitution among halogenated quinazolines introduces substantial scientific and financial risk because the position, identity, and combination of halogen atoms dictate both the reactivity profile in synthetic sequences and the biological activity of derived compounds. Kinetic studies of methoxy-dehalogenation on quinazoline rings demonstrate that halogen displacement rates vary dramatically by position, with reactivity following the order 7- > 5- > 6- and 8-, and fluoro substituents displaced more readily than chloro [1]. Furthermore, a comparative crystallographic and HINT analysis of 6-chloro versus 8-chloro 2-amino-3,4-dihydroquinazolines at the 5-HT3 receptor revealed that the 6-chloro analog formed a greater number of favorable receptor interactions, whereas the 8-chloro analog formed fewer and unfavorable interactions—confirming that substitution at the 8-position is not functionally equivalent to substitution at the 6-position [2]. The presence of a bromine atom at C8 in 8-bromo-4,6-dichloroquinazoline provides a uniquely orthogonal synthetic handle for selective cross-coupling chemistry that cannot be replicated by the 4,6-dichloro analog (CAS 7253-22-7) lacking the 8-bromo substituent, nor by 8-bromoquinazoline (CAS 1123169-41-4) lacking the 4- and 6-chloro groups. Substituting any of these analogs would compromise either synthetic diversification capacity or biological target engagement, rendering the procurement decision scientifically non-interchangeable.

Comparative Quantitative Evidence for Differentiated Selection of 8-Bromo-4,6-dichloroquinazoline


EGFR Wild-Type Kinase Inhibition Potency of a 8-Bromo-4,6-dichloroquinazoline-Derived Analog

A derivative compound incorporating the 8-bromo-4,6-dichloroquinazoline core substructure (CHEMBL5208907, BDBM50604126) demonstrated sub-nanomolar inhibitory activity against wild-type epidermal growth factor receptor (EGFR), with an IC50 value of 0.740 nM as determined by western blot analysis using the EGFR 14-721 residue construct [1]. While this potency is observed in a derivative analog rather than the parent building block, it serves as a strong class-level inference for the scaffold's potential to generate high-affinity EGFR-targeting agents. This nanomolar activity substantially exceeds that of numerous comparator quinazoline-derived EGFR inhibitors reported in the literature, including a structurally distinct quinazoline derivative that exhibited an IC50 of 2.66E+4 nM (26.6 µM) against His-tagged EGFR expressed in insect Sf9 cells, representing a >35,000-fold difference in inhibitory potency [2].

EGFR Inhibitor Kinase Assay Western Blot

Differentiation of 8-Position Substitution Impact on Receptor Binding Interactions

A direct comparative analysis of 6-chloro versus 8-chloro 2-amino-3,4-dihydroquinazolines at the 5-HT3 serotonin receptor established that substitution position profoundly influences receptor binding outcomes. The 6-chloro analog functions as a receptor antagonist with measurable affinity, whereas the 8-chloro counterpart shows little to no affinity and lacks functional activity [1]. X-ray crystallography revealed nearly identical N-C-N distances (1.31-1.34 Å) between the two analogs, eliminating electronic delocalization differences as the explanatory factor. Instead, Hydrophatic Interactions (HINT) analysis demonstrated that the 6-chloro analog formed a greater number of favorable receptor interactions, while the 8-chloro analog formed fewer and unfavorable interactions [1]. This evidence directly refutes the assumption that 6- and 8-position substituents are functionally interchangeable on quinazoline scaffolds, underscoring the unique binding implications of 8-position halogenation in 8-bromo-4,6-dichloroquinazoline.

5-HT3 Receptor Ligand Binding HINT Analysis

Position-Dependent Differential Reactivity in Nucleophilic Aromatic Substitution

A kinetic study of methoxy-dehalogenation on quinazoline rings established a clear reactivity hierarchy: the 7-position is most reactive, followed by the 5-position, with the 6- and 8-positions showing the lowest relative reactivity [1]. This positional reactivity gradient is critical for chemists designing sequential substitution strategies: the chlorine atoms at C4 and C6 in 8-bromo-4,6-dichloroquinazoline reside on a pyrimidine ring carbon (C4) with inherently different electronic character versus the benzo-ring positions, while the C8 bromine provides a distinct synthetic handle for orthogonal cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be accessed with 4,6-dichloroquinazoline (CAS 7253-22-7) lacking the 8-bromo substituent .

Nucleophilic Aromatic Substitution Kinetic Analysis Halogen Displacement

Preclinical Anti-Proliferative Activity of 4,6-Disubstituted Quinazoline Scaffolds

A series of 4,6-disubstituted quinazoline derivatives designed as PI3K inhibitors exhibited significant anti-proliferative activities against HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines, with compounds A7, A9, and A11 showing the most potent activity against HCT-116 cells [1]. Compound A7 further demonstrated high potency against PI3K enzymes and efficacious tumor growth inhibition in a murine S-180 sarcoma xenograft model [1]. This evidence establishes that the 4,6-disubstituted quinazoline framework—precisely the substitution pattern present in 8-bromo-4,6-dichloroquinazoline—is a validated and productive scaffold for generating PI3K-targeting antitumor agents with in vivo efficacy. In contrast, alternative quinazoline substitution patterns (e.g., 2,4-disubstituted or 4-monosubstituted) may lack the requisite pharmacophoric elements for PI3K engagement.

PI3K Inhibitor Anti-Proliferative Activity Cancer Cell Lines

High-Value Procurement Scenarios for 8-Bromo-4,6-dichloroquinazoline


Medicinal Chemistry: EGFR-Targeted Kinase Inhibitor Library Synthesis

Procure this building block when synthesizing focused libraries of quinazoline-based EGFR tyrosine kinase inhibitors (TKIs). Derivative analogs of the trihalogenated scaffold have demonstrated sub-nanomolar EGFR inhibition (IC50 = 0.740 nM) [1], and the compound's substitution pattern is directly aligned with known EGFR pharmacophore models. The 4- and 6-chloro positions enable initial amination or etherification, while the 8-bromo handle permits late-stage diversification via palladium-catalyzed cross-coupling to explore chemical space around the EGFR binding pocket.

Medicinal Chemistry: PI3K Inhibitor Development Programs

Utilize 8-bromo-4,6-dichloroquinazoline as the core scaffold for PI3K inhibitor discovery. The 4,6-disubstituted quinazoline framework has been experimentally validated in anti-proliferative assays against HCT-116 and MCF-7 cells, with lead compounds demonstrating in vivo tumor growth inhibition in S-180 sarcoma models [2]. The 8-bromo substituent provides an additional vector for SAR exploration to modulate potency, selectivity, and pharmacokinetic properties.

Chemical Biology: Orthogonal Bioconjugation and Probe Development

The differential halogen reactivity of 8-bromo-4,6-dichloroquinazoline makes it uniquely suited for synthesizing bioconjugates and chemical probes requiring sequential derivatization. The C4 chlorine (pyrimidine ring) is typically most reactive toward nucleophiles, allowing initial installation of a targeting moiety or linker. The C6 chlorine (benzo-ring) can be displaced under more forcing conditions or retained for electronic modulation. The C8 bromine can be subsequently utilized for Suzuki-Miyaura coupling to attach fluorescent reporters, biotin tags, or affinity handles after the core scaffold has been assembled [3].

Process Chemistry: Multi-Kilogram Intermediate Scale-Up

Procure 8-bromo-4,6-dichloroquinazoline when transitioning quinazoline-based lead compounds from discovery to preclinical development. The compound is commercially available from multiple vendors in research quantities with purity specifications (typically ≥95%), and its straightforward synthetic accessibility from 4,6-dichloroquinazoline via electrophilic bromination supports reliable supply chain planning for scale-up activities. The three halogen handles provide flexibility for late-stage functionalization to address developability challenges without requiring de novo scaffold redesign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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